molecular formula C13H6Cl2O4 B6590499 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one CAS No. 1092332-61-0

5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one

Cat. No.: B6590499
CAS No.: 1092332-61-0
M. Wt: 297.09 g/mol
InChI Key: JXQHWKHZHRASHW-UHFFFAOYSA-N
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Description

5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The compound’s structure consists of a xanthone core with chlorine and hydroxyl substituents at specific positions, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenol with phloroglucinol in the presence of a strong acid catalyst, such as sulfuric acid, to form the xanthone core. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Advanced techniques such as crystallization and chromatography are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes and fluorescent markers

Mechanism of Action

The mechanism of action of 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. The presence of both chlorine and hydroxyl groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

5,7-dichloro-1,3-dihydroxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2O4/c14-5-1-7-12(18)11-9(17)3-6(16)4-10(11)19-13(7)8(15)2-5/h1-4,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQHWKHZHRASHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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